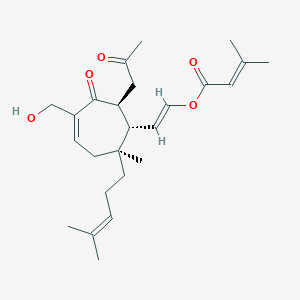
Vibsanin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vibsanin C is a natural product belonging to the vibsane-type diterpenoids, which are characteristic compounds found in certain species of the Viburnum genus, such as Viburnum awabuki and Viburnum odoratissimum . These diterpenoids are known for their unique structures and biological activities, making them a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vibsanin C involves several steps, including the oxy-Cope rearrangement of precursor compounds. The major product, this compound, and its 5-epimer are formed through this rearrangement . Specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the rearrangement and subsequent reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its status as a natural product primarily extracted from Viburnum species. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Vibsanin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its epimers and other derivatives that exhibit different biological activities.
Scientific Research Applications
Vibsanin C has been studied for its various biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties . It has shown potential in inhibiting the growth of cancer cells and reducing inflammation, making it a promising candidate for drug development. Additionally, this compound and its derivatives have been explored for their ability to inhibit heat shock protein 90 (HSP90), which is involved in protein folding and has implications in cancer and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Vibsanin C involves its interaction with molecular targets such as HSP90. By inhibiting HSP90, this compound disrupts the protein folding process, leading to the induction of apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Vibsanin C include other vibsane-type diterpenoids such as Vibsanin B, Neovibsanin A, and 5-epi-Vibsanin C . These compounds share structural similarities but differ in their biological activities and reactivity.
Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to inhibit HSP90 and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(E)-2-[(1S,2S,7S)-5-(hydroxymethyl)-2-methyl-2-(4-methylpent-3-enyl)-6-oxo-7-(2-oxopropyl)cyclohept-4-en-1-yl]ethenyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O5/c1-17(2)8-7-11-25(6)12-9-20(16-26)24(29)21(15-19(5)27)22(25)10-13-30-23(28)14-18(3)4/h8-10,13-14,21-22,26H,7,11-12,15-16H2,1-6H3/b13-10+/t21-,22-,25-/m0/s1 |
InChI Key |
FUJYXGPHSQJMJL-QQFOBNRMSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(CC=C(C(=O)[C@H]([C@@H]1/C=C/OC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Canonical SMILES |
CC(=CCCC1(CC=C(C(=O)C(C1C=COC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















